(2-Methoxy-1,1-dimethylethyl)amine hydrochloride
Overview
Description
(2-Methoxy-1,1-dimethylethyl)amine hydrochloride is an organic compound with the molecular formula C5H14ClNO and a molecular weight of 139.62 g/mol . It is commonly used as an intermediate in organic synthesis and is known for its role in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-1,1-dimethylethyl)amine hydrochloride typically involves the reaction of (2-Methoxy-1,1-dimethylethyl)amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction can be represented as follows:
(2-Methoxy-1,1-dimethylethyl)amine+HCl→(2-Methoxy-1,1-dimethylethyl)amine hydrochloride
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-1,1-dimethylethyl)amine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines with different oxidation states.
Condensation Reactions: It can react with carbonyl compounds to form imines or other condensation products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as alkyl halides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with alkyl halides can yield substituted amines, while oxidation can produce corresponding oxides .
Scientific Research Applications
(2-Methoxy-1,1-dimethylethyl)amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methoxy-1,1-dimethylethyl)amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in biochemical reactions, affecting the activity of specific enzymes and pathways. The exact mechanism depends on the context of its use and the specific biological system involved .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (2-Methoxy-1,1-dimethylethyl)amine hydrochloride include:
- (2-Methoxy-1,1-dimethylethyl)amine
- 1-Methoxy-2-methyl-2-propanamine hydrochloride
- 2-Propanamine, 1-methoxy-2-methyl-, hydrochloride
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its methoxy group and amine functionality make it a versatile intermediate in organic synthesis, distinguishing it from other similar compounds .
Properties
IUPAC Name |
1-methoxy-2-methylpropan-2-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO.ClH/c1-5(2,6)4-7-3;/h4,6H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJWRLMQZGHSPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
251660-96-5 | |
Record name | 1-methoxy-2-methylpropan-2-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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